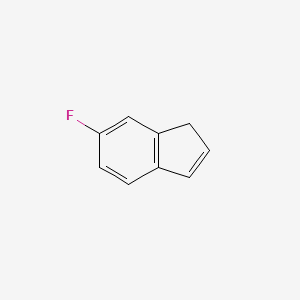

6-fluoro-1H-indene

描述

6-Fluoro-1H-indene is a fluorinated derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indene typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure selective fluorination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The fluorine substituent at the 6-position activates the indene core for electrophilic reactions under controlled conditions.

Key Reactions:

-

Hydroboration :

Reaction with tris(pentafluorophenyl)borane (B(C₆F₅)₃) in dichloromethane yields 2-pentafluorophenylindene derivatives. This proceeds via a hydroboration pathway, forming complex mixtures with dimerization byproducts . -

Friedel-Crafts Alkylation :

Halogenated derivatives like 3-(2-chloroethyl)-6-fluoro-1H-indene are synthesized using AlCl₃ as a catalyst, enabling alkyl group introduction at the 3-position.

Table 1: EAS Reaction Conditions and Outcomes

Transition Metal-Catalyzed Cross-Coupling

Palladium catalysts enable efficient functionalization of the indene scaffold.

Key Reactions:

-

Suzuki Coupling :

6-Fluoro-1H-indene derivatives undergo coupling with arylboronic acids using Pd(OAc)₂/XPhos, forming biaryl products. For example, coupling with 4-fluorophenylboronic acid yields 1-[(4-fluorophenyl)methylene]-2-(trifluoromethyl)-1H-indene in 75% yield . -

Heck Reaction :

o-Halogenated benzaldehydes react with prop-2-en-1-ols via Pd-catalyzed tandem Heck-aldol pathways to form 2-acylindenes at 110°C .

Table 2: Cross-Coupling Performance

| Reaction | Catalyst System | Substrate | Yield | Conditions |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂/XPhos, K₃PO₄ | 4-Fluorophenylboronic acid | 75% | 100°C, 12h |

| Heck-Aldol | PdCl₂, NaOAc, TBAC, LiCl | o-Bromobenzaldehyde + prop-2-en-1-ol | 67% | 110°C, 4h |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing indene ring facilitates fluorine displacement in SNAr reactions. A catalytic system using tert-butyl-P4 (t-Bu-P4) promotes concerted SNAr with amines, bypassing traditional Meisenheimer intermediates .

Mechanistic Insight :

Density functional theory (DFT) calculations confirm a single transition state (ΔG‡ = 22.1 kcal/mol) where C–F bond cleavage and C–N bond formation occur synchronously .

Oxidation and Esterification:

This compound-4-carboxylic acid is synthesized via KMnO₄ oxidation under acidic conditions. Subsequent esterification with methanol/H₂SO₄ produces methyl esters in >80% yield.

Table 3: Functionalization Pathways

| Transformation | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | This compound-4-carboxylic acid | 72% |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | 85% |

Halogenation and Reduction

-

Chlorination : Direct chlorination at the 3-position using Cl₂/FeCl₃ yields 3-chloro-6-fluoro-1H-indene.

-

Reduction : LiAlH₄ reduces carbonyl groups in acylindenes to alcohols, though specific data for 6-fluoro derivatives requires extrapolation from related systems.

科学研究应用

Medicinal Chemistry

6-Fluoro-1H-indene derivatives have been explored for their potential therapeutic effects. Research indicates that these compounds may exhibit antimicrobial and anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

- A study demonstrated that certain this compound derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Organic Synthesis

In organic synthesis, this compound serves as a crucial intermediate for the development of more complex structures. Its reactivity allows it to participate in various chemical transformations, including:

- Diels-Alder Reactions: Utilized for synthesizing cyclic compounds.

- Cross-Coupling Reactions: Employed in forming carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Data Table: Synthetic Transformations Involving this compound

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Diels-Alder | This compound + dienophile | Cyclohexene derivative |

| Cross-Coupling | This compound + aryl halide | Aryl-substituted product |

| Nucleophilic Substitution | This compound + nucleophile | Functionalized indene |

Materials Science

The compound has also found applications in materials science, particularly in the development of organic electronic devices. Its unique electronic properties make it suitable for use in:

- Organic Light Emitting Diodes (OLEDs): Where it can act as a light-emitting layer.

- Organic Photovoltaics: As an electron donor material due to its ability to facilitate charge transfer.

Case Study: Organic Electronics

Research has indicated that films made from this compound derivatives exhibit promising conductivity and stability when used in electronic applications .

作用机制

The mechanism of action of 6-fluoro-1H-indene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact mechanism depends on the specific application and the target molecule involved.

相似化合物的比较

1H-Indene: The parent compound without the fluorine substitution.

5-Fluoro-1H-indene: A fluorinated derivative with the fluorine atom at the 5-position.

7-Fluoro-1H-indene: A fluorinated derivative with the fluorine atom at the 7-position.

Comparison: 6-Fluoro-1H-indene is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated indenes. The position of the fluorine atom affects the compound’s electronic distribution, steric hindrance, and overall molecular interactions, making this compound distinct in its properties and applications.

生物活性

6-Fluoro-1H-indene is a fluorinated derivative of indene, characterized by the presence of a fluorine atom at the 6-position of the indene ring. Its molecular formula is CHF, with a molecular weight of approximately 152.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity. The electron-withdrawing nature of fluorine alters the electronic characteristics of this compound, enhancing its binding affinity to specific biological targets, such as enzymes and receptors. This interaction can lead to modifications in metabolic pathways and biological responses.

Table 1: Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|

| This compound | CHF | 152.15 | Potential antiviral and anticancer properties |

| 1H-Indene | CH | 116.16 | Base compound for various derivatives |

| 5-Fluoro-1H-Indene | CHF | 152.15 | Similar reactivity but different position |

| 7-Fluoro-1H-Indene | CHF | 152.15 | Different biological profile |

Biological Activity

Research indicates that fluorinated compounds, including this compound, are often investigated for their potential biological activities, such as antimicrobial, anticancer, and antiviral properties. The following sections highlight key findings from recent studies.

Antiviral Properties

This compound has shown promise as a potential antiviral agent. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several RNA and DNA viruses, including influenza A virus. The effective concentrations (IC50 values) suggest significant antiviral properties, making it a candidate for further development in antiviral therapies.

Anticancer Activity

In vitro assays have indicated that this compound derivatives may possess anticancer properties. Research has focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported promising results in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. Preliminary investigations reveal that certain derivatives exhibit activity against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

-

Antiviral Efficacy Study :

- Objective : To evaluate the antiviral activity against influenza A.

- Method : In vitro assays measuring viral replication.

- Results : Derivatives demonstrated significant inhibition with IC50 values indicating effective concentrations for therapeutic application.

-

Anticancer Mechanism Investigation :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : Cell viability assays (MTT assay).

- Results : Certain derivatives showed reduced viability in cancer cells compared to controls, suggesting potential as chemotherapeutic agents.

-

Antimicrobial Activity Assessment :

- Objective : To test efficacy against common bacterial pathogens.

- Method : Disk diffusion method.

- Results : Notable zones of inhibition were observed for specific derivatives against Gram-positive and Gram-negative bacteria.

属性

IUPAC Name |

6-fluoro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLIIWBFAARILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52163-88-9 | |

| Record name | 6-fluoro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。